1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one 1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18800631
InChI: InChI=1S/C10H7Cl2F3O2/c1-5(16)9(12)8-6(11)3-2-4-7(8)17-10(13,14)15/h2-4,9H,1H3
SMILES:
Molecular Formula: C10H7Cl2F3O2
Molecular Weight: 287.06 g/mol

1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18800631

Molecular Formula: C10H7Cl2F3O2

Molecular Weight: 287.06 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one -

Specification

Molecular Formula C10H7Cl2F3O2
Molecular Weight 287.06 g/mol
IUPAC Name 1-chloro-1-[2-chloro-6-(trifluoromethoxy)phenyl]propan-2-one
Standard InChI InChI=1S/C10H7Cl2F3O2/c1-5(16)9(12)8-6(11)3-2-4-7(8)17-10(13,14)15/h2-4,9H,1H3
Standard InChI Key QOXFMGPEJLPGMG-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C=CC=C1Cl)OC(F)(F)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound features a propan-2-one backbone substituted with two chlorine atoms and a trifluoromethoxy group on a phenyl ring. The trifluoromethoxy group (-OCF₃) enhances electron-withdrawing effects, influencing reactivity and stability. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₀H₇Cl₂F₃O₂
Molecular Weight287.06 g/mol
IUPAC Name1-chloro-1-[2-chloro-6-(trifluoromethoxy)phenyl]propan-2-one
Canonical SMILESCC(=O)C(C1=C(C=CC=C1Cl)OC(F)(F)F)Cl
InChI KeyQOXFMGPEJLPGMG-UHFFFAOYSA-N

The presence of two chlorine atoms at positions 1 and 2 on the phenyl ring, combined with the trifluoromethoxy group at position 6, creates a sterically hindered environment that impacts its reactivity in nucleophilic substitution and oxidation reactions .

Synthesis and Industrial Preparation

Synthetic routes to this compound typically involve Friedel-Crafts acylation or nucleophilic substitution reactions. A common method involves the reaction of 2-chloro-6-(trifluoromethoxy)phenol with chloroacetone in the presence of a base such as potassium carbonate under reflux conditions. The reaction proceeds via the formation of an enolate intermediate, which subsequently undergoes electrophilic aromatic substitution.

Key Steps in Synthesis:

  • Activation of Chloroacetone: Deprotonation using a strong base (e.g., K₂CO₃) generates a nucleophilic enolate.

  • Electrophilic Substitution: The enolate attacks the electrophilic carbon of the substituted phenyl ring.

  • Purification: Chromatography or recrystallization isolates the product in ≥98% purity .

Industrial-scale production often employs continuous flow reactors to optimize yield and minimize byproducts.

Reactivity and Chemical Transformations

The compound’s reactivity is dominated by its ketone group and aryl chloride substituents:

  • Nucleophilic Acyl Substitution: The ketone undergoes reactions with amines or hydrazines to form imines or hydrazones, respectively.

  • Electrophilic Aromatic Substitution: The electron-deficient phenyl ring reacts with electrophiles (e.g., nitronium ions) at meta positions due to the directing effects of -OCF₃.

  • Reductive Dechlorination: Catalytic hydrogenation (Pd/C, H₂) reduces aryl chlorides to hydrocarbons, a pathway useful in derivative synthesis.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound is a precursor in synthesizing antimicrobials and anticancer agents. Its trifluoromethoxy group enhances metabolic stability, a critical factor in drug design. For example, derivatives have shown inhibitory activity against glycine transporter 1 (GlyT1), a target for neurological disorders .

Agrochemical Development

In agrochemistry, it serves as a building block for herbicides and insecticides. The chloro and trifluoromethoxy groups contribute to lipophilicity, improving membrane penetration in target organisms .

Materials Science

The compound’s thermal stability and halogen content make it suitable for synthesizing flame retardants and polymeric materials .

Comparison with Structural Analogues

The compound’s activity is distinct from analogues due to its substitution pattern:

CompoundKey DifferencesBiological Activity
1-Chloro-3-(trifluoromethoxy)phenylpropan-2-oneSingle chlorine substituentLower antimicrobial potency
1-Chloro-1-(2-nitro-6-(trifluoromethylthio)phenyl)propan-2-oneNitro and thioether groupsEnhanced herbicide activity

Future Perspectives

Research should focus on:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • Targeted Drug Delivery: Conjugating the compound to nanoparticles for improved bioavailability.

  • Environmental Impact Studies: Assessing biodegradation pathways to mitigate ecological risks.

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